Ammonium platinic chloride, also known as ammonium hexachloroplatinate(IV) or (NH4)2PtCl6, is a highly stable, yellow crystalline solid containing approximately 43.4% platinum by weight. In industrial and advanced laboratory settings, it serves as a premier, weighable platinum(IV) precursor. Unlike many other platinum salts, it is non-hygroscopic, which allows for precise gravimetric handling without the need for specialized dry-room environments [1]. Its distinct solubility profile—being sparingly soluble in cold water and nearly insoluble in the presence of excess ammonium ions—makes it a cornerstone compound in the hydrometallurgical refining of platinum and the preparation of high-purity platinum catalysts [2].
Substituting ammonium platinic chloride with its most common in-class alternative, chloroplatinic acid (H2PtCl6), introduces severe process vulnerabilities due to the acid's extreme hygroscopicity and deliquescence, which prevent accurate stoichiometric weighing and degrade storage stability . Conversely, substituting with alkali metal salts like potassium hexachloroplatinate (K2PtCl6) or sodium hexachloroplatinate (Na2PtCl6) is detrimental during thermal decomposition. While ammonium platinic chloride decomposes cleanly into pure platinum sponge and volatile gases, potassium and sodium variants leave behind alkali metal chloride residues [1]. These residues act as severe poisons in catalytic applications and require extensive, costly washing steps to remove, making the ammonium salt the strictly preferred choice for high-purity platinum recovery and catalyst manufacturing[2].
A primary procurement advantage of ammonium platinic chloride is its exceptional stability in ambient air. Unlike chloroplatinic acid, which rapidly absorbs atmospheric moisture and weathers, (NH4)2PtCl6 is a rare example of a non-hygroscopic soluble platinum(IV) salt [1]. This allows for exact gravimetric weighing without continuous moisture titration or inert-atmosphere handling, ensuring high reproducibility in catalyst formulation .
| Evidence Dimension | Moisture uptake and handling stability |
| Target Compound Data | Non-hygroscopic; maintains constant mass in ambient air. |
| Comparator Or Baseline | Chloroplatinic acid (H2PtCl6) (Highly hygroscopic and deliquescent). |
| Quantified Difference | Eliminates moisture-induced mass variability, ensuring exact Pt weight fraction (43.4%). |
| Conditions | Ambient laboratory or industrial storage and weighing. |
Enables exact stoichiometric formulation in catalyst synthesis and eliminates the need for costly dry-room storage.
For the manufacturing of high-purity platinum powder, the thermal decomposition pathway is critical. Ammonium platinic chloride decomposes cleanly at 350–400 °C to yield 99.9% pure platinum sponge, as all byproducts (NH4Cl, HCl, N2) are volatile [1]. In contrast, potassium hexachloroplatinate (K2PtCl6) leaves behind solid potassium chloride residues, which poison catalysts and degrade product purity [2].
| Evidence Dimension | Solid residue after thermal decomposition |
| Target Compound Data | 0% alkali metal residue (yields 99.9% pure Pt sponge). |
| Comparator Or Baseline | Potassium hexachloroplatinate (K2PtCl6) (Leaves stoichiometric KCl solid residue). |
| Quantified Difference | Complete volatilization of byproducts vs. permanent alkali metal contamination. |
| Conditions | Heating under hydrogen or air at 350–400 °C. |
Critical for manufacturing high-purity platinum powders and catalysts where trace alkali metals act as severe catalytic poisons.
Ammonium platinic chloride exhibits a highly specific solubility profile that is exploited for platinum refining. While its solubility in cold water is roughly 0.5 g/100 mL, the addition of 1M NH4Cl suppresses its solubility to just 0.0028 g/100 mL via the common-ion effect[1]. This allows for the near-quantitative precipitation of platinum from aqua regia leach liquors, achieving a separation factor of >4000 for platinum over base metals like iron, which remain highly soluble [2].
| Evidence Dimension | Aqueous solubility and separation efficiency |
| Target Compound Data | 0.0028 g/100 mL solubility in 1M NH4Cl (yields >97.5% Pt recovery). |
| Comparator Or Baseline | Base metal chlorides (e.g., Iron chlorides) (Remain highly soluble in aqueous chloride solutions). |
| Quantified Difference | Separation factor of >4000 for Pt over Fe. |
| Conditions | Precipitation from 0.01 M HCl or aqua regia leach liquors using ammonium chloride at 20 °C. |
Provides a highly efficient, single-step gravimetric isolation method for refining platinum from spent catalysts or mixed metal streams.
Due to its clean thermal decomposition without alkali residues, this compound is the optimal precursor for manufacturing 99.9% pure platinum sponge used in specialized metallurgical and catalytic applications [1].
Its extremely low solubility in the presence of ammonium chloride makes it the standard chemical form for precipitating and isolating platinum from aqua regia leach liquors, separating it efficiently from base metals [2].
Because it is non-hygroscopic and weighable with high precision, it is preferred over chloroplatinic acid for exact stoichiometric formulations in the synthesis of platinum dioxide and other advanced catalysts [3].
It serves as a stable, easily handled platinum(IV) source for formulating specialized electroplating solutions, avoiding the handling hazards and concentration variability associated with deliquescent acids [3].
Acute Toxic;Irritant;Health Hazard